2-Bromo-3-(2-hydroxyethyl)benzonitrile chemical structure and properties
2-Bromo-3-(2-hydroxyethyl)benzonitrile chemical structure and properties
An In-Depth Technical Guide to 2-Bromo-3-(2-hydroxyethyl)benzonitrile: Structure, Synthesis, and Applications in Medicinal Chemistry
Introduction: A Versatile Scaffold for Modern Drug Discovery
2-Bromo-3-(2-hydroxyethyl)benzonitrile is a trifunctional aromatic compound possessing a unique combination of reactive sites: an aryl bromide, a nitrile group, and a primary alcohol. This specific arrangement of functional groups makes it a highly valuable, albeit specialized, chemical intermediate for medicinal chemists and drug development professionals. Its structure is primed for sequential, regioselective modifications, allowing for the efficient construction of complex molecular architectures.
The aryl bromide is an ideal handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. The nitrile group, a common pharmacophore in modern pharmaceuticals, can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or be chemically transformed into amines, amides, or carboxylic acids.[1][2] Finally, the flexible hydroxyethyl side chain provides a vector for further derivatization, enabling modulation of physicochemical properties such as solubility and providing an attachment point for linkers or other pharmacophoric elements.
This guide, designed for researchers and scientists, provides a comprehensive overview of 2-Bromo-3-(2-hydroxyethyl)benzonitrile. As specific experimental data for this compound is not widely published, this document leverages established, robust synthetic methodologies and data from structurally analogous compounds to present a field-proven framework for its synthesis, characterization, and strategic application in drug discovery programs.
Chemical Identity and Physicochemical Properties
A precise understanding of a molecule's identity and properties is fundamental to its application. This section details the structural and physical characteristics of 2-Bromo-3-(2-hydroxyethyl)benzonitrile.
Structure and Nomenclature
-
IUPAC Name: 2-Bromo-3-(2-hydroxyethyl)benzonitrile
-
Synonyms: 3-(2-Hydroxyethyl)-2-bromobenzonitrile
-
CAS Number: As a specialized intermediate, a unique CAS number is not broadly indexed. Researchers should track this compound by its IUPAC name and chemical structure.
-
Chemical Structure:
(A representative image would be placed here in a full document)
Physicochemical Properties (Estimated)
The following properties are estimated based on the compound's structure and data from analogous molecules such as 2-bromobenzonitrile and other substituted benzonitriles.[3] These values serve as a practical guide for experimental planning.
| Property | Estimated Value | Justification / Reference Analog |
| Molecular Formula | C₉H₈BrNO | From structure |
| Molecular Weight | 226.07 g/mol | From formula |
| Appearance | White to off-white solid or viscous oil | Typical for similar substituted benzonitriles |
| Melting Point | 60-75 °C | Increased from 2-bromobenzonitrile (53-57 °C) due to H-bonding |
| Boiling Point | > 300 °C (decomposes) | Significantly higher than 2-bromobenzonitrile due to the alcohol group |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF, ethyl acetate; sparingly soluble in water | Polar functional groups enhance solubility in polar organic solvents |
| pKa (Alcohol) | ~15-16 | Typical for a primary aliphatic alcohol |
Synthesis and Mechanistic Considerations
Retrosynthetic Analysis
The retrosynthetic strategy identifies the key bond disconnection that simplifies the target molecule into readily available starting materials. Here, the C-C bond of the ethyl chain is the logical point for disconnection, tracing the target back to an aldehyde precursor.
Caption: Retrosynthetic pathway for the target molecule.
Proposed Synthetic Protocol
This two-step protocol is designed to be self-validating, with the successful isolation and characterization of the intermediate epoxide confirming the efficacy of the first step before proceeding.
Step 1: Synthesis of 2-(2-bromo-3-cyanophenyl)oxirane
-
Causality: The Corey-Chaykovsky reaction is selected for its high efficiency in converting aldehydes to epoxides. Trimethylsulfoxonium iodide is used to generate the necessary ylide in situ with a strong base like sodium hydride. The polar aprotic solvent, DMSO, is ideal for stabilizing the ylide and facilitating the reaction.
-
Methodology:
-
To a dry, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add trimethylsulfoxonium iodide (1.2 eq.) and anhydrous DMSO.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.15 eq.) portion-wise at room temperature. Caution: Hydrogen gas is evolved.
-
Stir the resulting milky white suspension for 45-60 minutes until gas evolution ceases, indicating complete formation of the ylide.
-
Dissolve 2-bromo-3-formylbenzonitrile (1.0 eq.) in anhydrous DMSO and add it dropwise to the ylide suspension.
-
Allow the reaction to stir at room temperature for 3-4 hours, monitoring by TLC (Thin Layer Chromatography) for the consumption of the starting aldehyde.
-
Upon completion, carefully quench the reaction by pouring it into a beaker of ice-water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to yield the intermediate epoxide.
-
Step 2: Synthesis of 2-Bromo-3-(2-hydroxyethyl)benzonitrile
-
Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent chosen for its ability to regioselectively open the epoxide ring. The hydride will attack the less sterically hindered terminal carbon of the epoxide, yielding the desired primary alcohol upon acidic workup.
-
Methodology:
-
To a dry, three-necked round-bottom flask under an inert atmosphere, add lithium aluminum hydride (1.5 eq.) and suspend it in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the epoxide intermediate from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor by TLC.
-
Upon completion, cool the flask back to 0 °C and carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off through a pad of Celite, washing the filter cake with THF.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2-Bromo-3-(2-hydroxyethyl)benzonitrile.
-
Characterization
Confirmation of the final product's identity and purity is critical. The following spectroscopic signatures would be expected:
-
¹H NMR: Appearance of two characteristic triplets in the aliphatic region (approx. 3.0-4.0 ppm) corresponding to the -CH₂-CH₂- protons, a broad singlet for the -OH proton, and distinct aromatic signals.
-
¹³C NMR: Signals for the two aliphatic carbons, aromatic carbons, and the nitrile carbon (typically ~115-120 ppm).
-
IR Spectroscopy: A sharp peak around 2220-2230 cm⁻¹ for the C≡N stretch and a broad absorption band around 3300-3400 cm⁻¹ for the O-H stretch.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass, showing the characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks of nearly equal intensity).
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of 2-Bromo-3-(2-hydroxyethyl)benzonitrile stems from the orthogonal reactivity of its three functional groups. This allows for a modular and strategic approach to building complex lead compounds.
Reactivity Profile
The molecule can be selectively functionalized at three distinct positions, enabling diverse synthetic transformations.
Caption: Key reaction pathways available for the target molecule.
-
Aryl Bromide: This site is the primary locus for building molecular complexity. It readily participates in palladium-catalyzed reactions such as Suzuki, Stille, and Negishi couplings to form new C-C bonds with boronic acids, organostannanes, or organozincs, respectively. Buchwald-Hartwig amination allows for the introduction of amines, and related couplings can form ethers.
-
Nitrile Group: The nitrile is relatively stable to many reaction conditions used to modify the aryl bromide. It can be reduced to a primary amine (a key basic center for drug-receptor interactions) or hydrolyzed to a carboxylic acid (an acidic center or precursor to amides).
-
Primary Alcohol: The hydroxyethyl group offers a point for fine-tuning properties. It can be esterified to create prodrugs, oxidized to an aldehyde or carboxylic acid for further elaboration, or converted to an ether to modulate lipophilicity.
Role as a Pharmaceutical Intermediate
Substituted benzonitriles are prevalent in modern medicine. The nitrile group is recognized for its ability to form strong hydrogen bonds with receptor backbones and can serve as a bioisosteric replacement for a carbonyl or hydroxyl group.[1]
Given its structure, 2-Bromo-3-(2-hydroxyethyl)benzonitrile is an excellent starting point for the synthesis of inhibitors targeting enzymes with complex active sites. For example, in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, a common strategy involves building fused heterocyclic systems onto a substituted benzene ring. This scaffold provides the necessary vectors to construct such systems, with the aryl bromide enabling the initial cyclization or core-building reaction and the hydroxyethyl/nitrile groups positioned to interact with specific pockets of the enzyme active site.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, the hazards can be reliably inferred from structurally related brominated benzonitriles. The compound should be handled with appropriate caution by trained personnel.
-
GHS Hazard Classification (Anticipated):
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2A): Causes serious eye irritation.
-
-
Personal Protective Equipment (PPE):
-
Wear a properly fitted laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.
-
-
Handling:
-
Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid breathing dust, fumes, or vapors.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
-
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
Conclusion
2-Bromo-3-(2-hydroxyethyl)benzonitrile represents a potent and versatile building block for synthetic and medicinal chemistry. Its trifunctional nature allows for a highly controlled, stepwise elaboration into complex and novel chemical entities. By leveraging well-established synthetic transformations, researchers can efficiently utilize this scaffold to construct libraries of compounds for screening and to develop targeted therapeutics. This guide provides the foundational knowledge and practical protocols necessary for scientists in drug development to confidently synthesize, characterize, and strategically deploy this valuable intermediate in their research endeavors.
References
-
Organic Syntheses Procedure. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-3-hydroxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Main Group Organometallic Compounds. Retrieved from [Link]
-
PubChemLite. (n.d.). Benzonitrile, 2-amino-3-bromo-5-(2-(tert-butylamino)-1-hydroxyethyl)-. Retrieved from [Link]
-
Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 13(3), 225-239. Retrieved from [Link]
-
NIST. (n.d.). Benzonitrile, 2-bromo-. NIST Chemistry WebBook. Retrieved from [Link]
-
Wired Chemist. (n.d.). Benzonitrile Proton Full Spectrum. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). Organometallic Reagents. Retrieved from [Link]
-
MDPI. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2018(4), M1017. Retrieved from [Link]
-
Saskia, O. (n.d.). 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds. Introduction to Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Tutor. (2019, August 9). 10.04 General Reactivity of Organometallics. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2026). 3.1: Reactions of Organometallic Compounds. Retrieved from [Link]
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Retrieved from [Link]
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH. Retrieved from [Link]
